REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:6]([N+:11]([O-])=O)=[CH:7][C:8]=1[CH2:9][CH3:10])[NH2:5].O.O.Cl[Sn]Cl>>[NH2:11][C:6]1[CH:7]=[C:8]([CH2:9][CH3:10])[C:2]([Cl:1])=[CH:3][C:4]=1[NH2:5] |f:1.2.3|
|
Name
|
|
Quantity
|
271 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C(=CC1CC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
alcohol
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was treated with 1 N NaOH to pH=10
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)CC)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |